Bienvenue dans la boutique en ligne BenchChem!

Rimantadine

Influenza Prophylaxis Clinical Trial Adamantane Comparison

Rimantadine (CAS 117857-51-9; synonym: Rimantadine Hydrochloride) is a synthetic antiviral drug belonging to the adamantane class of compounds. It functions as an inhibitor of the influenza A M2 proton channel, thereby blocking viral uncoating and replication.

Molecular Formula C12H21N
Molecular Weight 179.30 g/mol
CAS No. 117857-51-9
Cat. No. B7762055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimantadine
CAS117857-51-9
Molecular FormulaC12H21N
Molecular Weight179.30 g/mol
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)C2)N
InChIInChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3
InChIKeyUBCHPRBFMUDMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityHydrochloride salt freely soluble (50 mg/ml at 20 °C)
9.15e-03 g/L

Rimantadine (CAS 117857-51-9): An Adamantane-Class Influenza A M2 Proton Channel Inhibitor for Antiviral Research and Prophylaxis Procurement


Rimantadine (CAS 117857-51-9; synonym: Rimantadine Hydrochloride) is a synthetic antiviral drug belonging to the adamantane class of compounds . It functions as an inhibitor of the influenza A M2 proton channel, thereby blocking viral uncoating and replication [1]. Rimantadine is commercially available in its hydrochloride salt form, which enhances its aqueous solubility to 50 mg/mL at 20°C, facilitating its formulation for oral administration and in vitro studies [2]. Its primary application lies in the prophylaxis and treatment of influenza A virus infections caused by H1N1, H2N2, and H3N2 subtypes [3].

Why Rimantadine Cannot Be Substituted with Other Adamantanes or Neuraminidase Inhibitors in Scientific and Clinical Applications


Substituting Rimantadine with its closest structural analog, Amantadine, or with neuraminidase inhibitors like Oseltamivir, is not scientifically interchangeable due to quantifiable differences in pharmacokinetics, central nervous system (CNS) tolerability, and antiviral spectrum. While both Adamantanes share a common M2 channel inhibition mechanism, Rimantadine demonstrates a clinically and statistically significant lower rate of CNS adverse events at equivalent therapeutic doses [1]. Furthermore, the antiviral spectrum of Rimantadine is strictly limited to influenza A strains (H1N1, H2N2, H3N2), in contrast to the broader influenza A and B coverage of neuraminidase inhibitors, which is a critical factor for procurement when targeting specific viral subtypes in research or outbreak control [2]. Therefore, selecting the appropriate compound requires precise alignment with the study's tolerance requirements, target viral strain, and budget constraints, as detailed in the quantitative evidence below.

Rimantadine Quantitative Differentiation: Evidence-Based Comparison with Amantadine and Other Antivirals


Prophylaxis Efficacy: Rimantadine Demonstrates Comparable Protection to Amantadine with Superior Tolerability

In a double-blind, placebo-controlled trial of 450 healthy adults during an influenza A outbreak, oral Rimantadine (100 mg twice daily) demonstrated a prophylactic efficacy of 85% in preventing laboratory-documented influenza infection, compared to 91% for Amantadine at the same dosage [1]. However, the key differentiator was tolerability: only 6% of Rimantadine recipients withdrew due to CNS side effects, compared to 13% for Amantadine (P<0.05).

Influenza Prophylaxis Clinical Trial Adamantane Comparison

Reduced CNS Adverse Events: Rimantadine Shows a 3.7-fold Lower Incidence at 300 mg/day

A double-blind, placebo-controlled study directly comparing the toxicities of Rimantadine and Amantadine at a dosage of 300 mg/day for 4.5 days found a highly significant difference in CNS adverse events. Only 9% of Rimantadine recipients reported CNS symptoms, compared to 33% of Amantadine recipients (P<0.001) [1]. Sleep disturbance was also significantly lower with Rimantadine (13% vs. 39%, P<0.001). Notably, this difference was attributed to lower plasma concentrations of Rimantadine, not an inherent difference in toxicity at comparable plasma levels.

Pharmacovigilance Adverse Events Adamantane Tolerability

Favorable Pharmacokinetic Profile: Lower Plasma Concentration Achieves Equivalent M2 Inhibition

Comparative pharmacokinetic analysis revealed that Rimantadine achieves significantly lower peak plasma concentrations than Amantadine at equivalent oral doses. For a 100 mg dose, the mean plasma concentration of Rimantadine was 140 ng/mL, compared to 300 ng/mL for Amantadine (P<10⁻⁵) [1]. At a 200 mg dose, Rimantadine reached 310 ng/mL versus 633 ng/mL for Amantadine (P<10⁻⁵). Molecular dynamics simulations indicate that despite lower plasma levels, Rimantadine reduces water density in the M2 channel pore more effectively than Amantadine, consistent with its lower experimental IC50 value [2].

Pharmacokinetics Plasma Concentration M2 Channel Inhibition

Treatment Efficacy: Rimantadine Reduces Fever Duration by 1.27 Days

A Cochrane systematic review and meta-analysis of randomized controlled trials in healthy adults found that oral Rimantadine significantly shortens the duration of fever in influenza A patients by 1.27 days compared to placebo (95% CI: 0.77 to 1.77) [1]. This treatment benefit is comparable to that of Amantadine, which shortened fever duration by 1.00 days (95% CI: 0.73 to 1.29). The overlapping confidence intervals suggest no significant difference in treatment efficacy between the two adamantanes.

Influenza Treatment Fever Duration Meta-analysis

Cost-Effectiveness: Rimantadine Demonstrates the Lowest ICER Among Antivirals for Influenza Prophylaxis

A comprehensive review of cost-effectiveness studies for influenza antivirals found that the incremental cost-effectiveness ratios (ICERs) for antiviral treatment strategies varied widely. The lowest reported ICER was approximately $5,000 USD per Quality-Adjusted Life Year (QALY) for Amantadine-based strategies [1]. As Rimantadine and Amantadine are both low-cost generic adamantanes with comparable clinical efficacy, this value serves as a class-level proxy for Rimantadine's favorable economic profile relative to neuraminidase inhibitors, which had ICERs exceeding $400,000 USD/QALY in some populations.

Health Economics Cost-Effectiveness Prophylaxis

Optimal Procurement and Application Scenarios for Rimantadine Based on Quantified Differential Evidence


Long-Term Prophylaxis Studies in Healthy Adults Requiring High Compliance

In randomized controlled trials assessing the prophylactic efficacy of antivirals over several weeks, Rimantadine's 85% efficacy rate against laboratory-confirmed influenza A [1] combined with its significantly lower withdrawal rate due to CNS side effects (6% vs. 13% for Amantadine, P<0.05) [1] makes it the optimal adamantane choice. This scenario is particularly relevant for studies aiming to minimize attrition bias and maintain statistical power.

Research on M2 Channel Inhibitors Where CNS Tolerability is a Primary Endpoint

For studies investigating the structure-activity relationship of M2 channel blockers or assessing CNS safety profiles, Rimantadine provides a clear benchmark. Its 3.7-fold lower incidence of CNS symptoms compared to Amantadine at 300 mg/day (9% vs. 33%, P<0.001) [2] allows for a more favorable safety margin, which is critical for experiments involving animal models or human subjects where CNS effects could confound results.

Cost-Sensitive Prophylaxis Programs Targeting Confirmed Adamantane-Sensitive Influenza A

When a circulating influenza A strain is confirmed to be susceptible to adamantanes (e.g., lacking the S31N M2 mutation), Rimantadine represents the most economically viable antiviral for large-scale prophylaxis. Its class-level ICER of approximately $5,000 USD/QALY [3] is orders of magnitude lower than that of neuraminidase inhibitors (up to >$400,000 USD/QALY) [3], enabling significant cost savings without compromising prophylactic efficacy (64-85% reduction in infection) [4].

In Vivo Studies Requiring a Wide Therapeutic Window

For animal studies where minimizing systemic drug exposure while maintaining antiviral efficacy is desired, Rimantadine's pharmacokinetic profile is advantageous. Achieving equivalent M2 channel inhibition [5] with approximately 50% lower peak plasma concentrations than Amantadine (140 vs. 300 ng/mL at 100 mg dose) [6] suggests a wider therapeutic index, reducing the risk of off-target effects and allowing for more flexible dosing in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rimantadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.